1-Bromo-4-iodo-2,3-dimethylnaphthalene
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Overview
Description
1-Bromo-4-iodo-2,3-dimethylnaphthalene is an organic compound belonging to the class of halogenated naphthalenes It features a naphthalene ring substituted with bromine and iodine atoms at positions 1 and 4, respectively, and methyl groups at positions 2 and 3
Preparation Methods
The synthesis of 1-Bromo-4-iodo-2,3-dimethylnaphthalene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the naphthalene ring undergoes bromination and iodination in the presence of suitable catalysts and solvents. For instance, bromination can be achieved using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3), while iodination can be performed using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
1-Bromo-4-iodo-2,3-dimethylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents (RMgX) and organolithium reagents (RLi).
Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are used to form carbon-carbon bonds. .
Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes. Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Bromo-4-iodo-2,3-dimethylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds that may exhibit therapeutic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-iodo-2,3-dimethylnaphthalene in chemical reactions involves the activation of the halogen atoms, which act as leaving groups in substitution and coupling reactions. The presence of both bromine and iodine allows for selective functionalization, enabling the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1-Bromo-4-iodo-2,3-dimethylnaphthalene can be compared with other halogenated naphthalenes, such as:
1-Bromo-4-iodonaphthalene: Lacks the methyl groups, resulting in different reactivity and applications.
1-Bromo-4-methylnaphthalene: Contains only one halogen and one methyl group, leading to distinct chemical behavior.
1-Iodo-4-methylnaphthalene: Similar to 1-Bromo-4-methylnaphthalene but with iodine instead of bromine, affecting its reactivity and use in synthesis.
The uniqueness of this compound lies in its dual halogenation and methylation, which provide versatile functionalization options for various applications.
Properties
Molecular Formula |
C12H10BrI |
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Molecular Weight |
361.02 g/mol |
IUPAC Name |
1-bromo-4-iodo-2,3-dimethylnaphthalene |
InChI |
InChI=1S/C12H10BrI/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 |
InChI Key |
TYYGIEYOMUCNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1C)I)Br |
Origin of Product |
United States |
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